Structural and Stereochemical Dynamics of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Leucoadrenochrome): A Technical Guide
Structural and Stereochemical Dynamics of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol (Leucoadrenochrome): A Technical Guide
Executive Summary
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol , commonly referred to in biochemical literature as leucoadrenochrome , is a highly reactive, transient indoline derivative. It occupies a critical junction in the oxidative metabolism of catecholamines, serving as the immediate reduction product of adrenochrome and a potent driver of reactive oxygen species (ROS) generation. In pharmaceutical quality control, it is rigorously monitored as Epinephrine Impurity 10 [1]. This whitepaper provides an in-depth analysis of its stereochemistry, mechanistic formation, and the self-validating analytical protocols required to isolate and study this elusive molecule.
Stereochemical Architecture and Structural Elucidation
The core architecture of leucoadrenochrome consists of a 2,3-dihydro-1H-indole (indoline) ring system, substituted with a methyl group at the N1 position and hydroxyl groups at C3 , C5 , and C6 [2].
The Preservation of the (3R) Stereocenter
The stereochemistry of this molecule is inextricably linked to its parent compound, natural (R)-epinephrine. The chiral center in epinephrine is located at the β -carbon of the ethylamine side chain. During the oxidative cascade, epinephrine is first oxidized to epinephrine-o-quinone.
Crucially, the subsequent intramolecular cyclization—a Michael addition where the secondary amine attacks the electron-deficient quinone ring—does not involve the breaking or forming of bonds directly at the chiral β -carbon. Because this carbon transitions smoothly into the C3 position of the newly formed indoline ring without undergoing inversion or racemization, the absolute configuration is strictly retained. Thus, (R)-epinephrine exclusively yields (3R)-1-methyl-2,3-dihydro-1H-indole-3,5,6-triol [3].
Tautomerization and Aromaticity
While PubChem occasionally groups the CAS number 70858-72-9 with the adrenochrome o-semiquinone radical[2], structurally, the stable closed-shell molecule is the fully reduced triol. The molecule heavily favors the triol state over any keto-enol tautomers because the fully enolized form maximizes the resonance stabilization and aromaticity of the benzenoid ring.
The Redox Cascade: Causality of Formation
The formation of (3R)-leucoadrenochrome is driven by a highly specific redox and cyclization cascade. Understanding the causality of each step is vital for both neurotoxicology and drug formulation stability.
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Initial Oxidation: (R)-epinephrine undergoes a two-electron, two-proton oxidation (via autoxidation or enzymes like tyrosinase) to form epinephrine-o-quinone.
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Nucleophilic Attack: The quinone ring is highly electrophilic. At physiological pH, the unprotonated fraction of the secondary amine rapidly executes an intramolecular nucleophilic attack on the ring.
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Indoline Formation: This cyclization yields (3R)-leucoadrenochrome.
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Redox Cycling: Unlike epinephrine, leucoadrenochrome is remarkably unstable in the presence of oxygen. It easily autoxidizes at physiological pH to form adrenochrome, concomitantly reducing molecular oxygen to the superoxide anion ( O2∙− ). This makes leucoadrenochrome the major determinant of superoxide production in catecholamine oxidation systems[4].
Fig 1. Oxidative cascade and redox cycling of (R)-epinephrine to (3R)-leucoadrenochrome.
Quantitative Data and Physicochemical Properties
The physical properties of leucoadrenochrome are distinct from its oxidized counterpart, adrenochrome, allowing for precise spectrophotometric tracking.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference |
| IUPAC Name | (3R)-1-methyl-2,3-dihydro-1H-indole-3,5,6-triol | [3] |
| CAS Registry Number | 70858-72-9 | [2] |
| Molecular Formula | C9H11NO3 | [2] |
| Molecular Weight | 181.19 g/mol | [1] |
| Pharmacopeial ID | Epinephrine Impurity 10 | [1] |
| UV-Vis Absorbance ( λmax ) | ~300 nm (at pH 9.8) | [5] |
Experimental Protocol: Anaerobic Generation and Spectroscopic Validation
Because leucoadrenochrome rapidly autoxidizes back to adrenochrome, generating superoxide[4], standard benchtop isolation is impossible. The following protocol utilizes strict anaerobiosis and spectrophotometric tracking to create a self-validating system for generating leucoadrenochrome via the reduction of adrenochrome.
Step-by-Step Methodology
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Buffer Preparation (Metal Chelation):
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Action: Prepare a 50 mM sodium phosphate buffer at pH 7.4 and pass it through a Chelex-100 resin column.
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Causality: Trace transition metals (e.g., Fe3+ , Cu2+ ) act as potent catalysts for catechol autoxidation. Removing them isolates the intrinsic reactivity of the indoline core, preventing skewed kinetic data.
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Strict Deoxygenation:
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Action: Purge the buffer with ultra-pure Argon gas for a minimum of 30 minutes in a sealed cuvette system.
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Causality: Leucoadrenochrome reduces O2 to superoxide at near diffusion-controlled rates. Complete anaerobiosis is mandatory to prevent the immediate re-oxidation of the newly formed triol.
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Adrenochrome Solubilization:
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Action: Inject adrenochrome to achieve a final concentration of 100 μM. The solution will appear distinctively pink ( λmax = 480 nm).
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Stoichiometric Reduction:
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Action: Inject a stoichiometric equivalent (100 μM) of anaerobically prepared ascorbic acid, or utilize pulse radiolysis to generate hydrated electrons ( eaq− )[5].
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Causality: Ascorbate acts as a clean two-electron donor, smoothly reducing the quinone to the triol without generating harsh, long-lived radical intermediates that could trigger melanin-like polymerization.
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Spectroscopic Validation:
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Action: Monitor the reaction via rapid-scan UV-Vis spectroscopy.
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Self-Validation: The protocol validates itself mathematically. You must observe the complete disappearance of the 480 nm peak (adrenochrome) and the simultaneous appearance of a sharp peak at 300 nm (leucoadrenochrome)[5]. The maintenance of strict isosbestic points during this spectral shift guarantees a clean A→B conversion, proving that no off-target polymers or degradation products have formed.
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Fig 2. Anaerobic synthesis and spectroscopic validation workflow for leucoadrenochrome.
Implications in Toxicology and Drug Development
In the context of drug development, the presence of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol is a critical quality attribute. Monitored as Epinephrine Impurity 10 [1], its presence in epinephrine auto-injectors or ampoules indicates a breach in the anaerobic packaging environment.
Biologically, the "futile redox cycle" between adrenochrome and leucoadrenochrome acts as an electron sink. Cellular reductants (like glutathione or ascorbate) continuously reduce adrenochrome to leucoadrenochrome, which then rapidly autoxidizes back to adrenochrome, dumping electrons onto molecular oxygen[4]. This continuous generation of superoxide is highly neurotoxic and is a heavily researched mechanism in catecholamine-driven oxidative stress models, including Parkinson's disease pathology.
References
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Benchchem. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Retrieved from 3[3]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10313383, Adrenochrome o-semiquinone / 1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Retrieved from 2[2]
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Bors, W., Michel, C., Saran, M., & Lengfelder, E. (1975). Pulse-radiolytic Investigations of Catechols and Catecholamines: I. Adrenaline and Adrenochrome. International Journal of Radiation Biology. Retrieved from 5[5]
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Bindoli, A., Scutari, G., & Rigobello, M. P. (1999). The role of adrenochrome in stimulating the oxidation of catecholamines. Neurotoxicity Research, 1(2), 71-80. Retrieved from 4[4]
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Sinco Pharmachem Inc. Epinephrine Impurity 10. Retrieved from 1[1]
Sources
- 1. Epinephrine Impurity 10 [sincopharmachem.com]
- 2. Adrenochrome o-semiquinone | C9H11NO3 | CID 10313383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol|For Research [benchchem.com]
- 4. The role of adrenochrome in stimulating the oxidation of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
